3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
CAS No.: 2549029-38-9
Cat. No.: VC11825067
Molecular Formula: C16H19N7O
Molecular Weight: 325.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549029-38-9 |
|---|---|
| Molecular Formula | C16H19N7O |
| Molecular Weight | 325.37 g/mol |
| IUPAC Name | 5-methyl-4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C16H19N7O/c1-13-14(11-18-24-13)12-21-7-9-22(10-8-21)15-3-4-16(20-19-15)23-6-2-5-17-23/h2-6,11H,7-10,12H2,1H3 |
| Standard InChI Key | RMDRJJYIBHWLGF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a piperazine moiety and at the 6-position with a pyrazole group. The piperazine ring is further functionalized by a 5-methyl-1,2-oxazol-4-ylmethyl substituent, introducing additional nitrogen and oxygen heteroatoms. This intricate arrangement contributes to the molecule’s high topological polar surface area (TPSA) and dipole moment, properties critical for molecular recognition and drug-target interactions .
Molecular Formula:
Molecular Weight: 325.37 g/mol.
IUPAC Name: 5-methyl-4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole.
Key Physicochemical Parameters
The pyridazine core confers unique electronic properties, including a dipole moment of approximately 3.5–4.0 D, which facilitates π-π stacking interactions and hydrogen bonding . Comparative data for related heterocycles are summarized in Table 1.
Table 1: Comparative Physicochemical Properties of Pyridazine and Analogous Heterocycles
| Property | Pyridazine | Pyridine | Pyrimidine |
|---|---|---|---|
| Dipole Moment (D) | 3.5–4.0 | 2.2–2.8 | 1.5–2.0 |
| Basicity (p) | 1.2 | 5.2 | 1.3 |
| TPSA (Ų) | 45–50 | 30–35 | 40–45 |
| Log | 0.8–1.2 | 1.5–2.0 | 0.5–1.0 |
The compound’s low intrinsic basicity (p ~1.2) and moderate lipophilicity (cLog ~1.0) suggest favorable membrane permeability and reduced cytochrome P450 inhibition . The piperazine moiety enhances solubility via protonation at physiological pH, while the pyrazole group contributes to hydrogen-bond acceptor capacity.
Synthetic Strategies and Reaction Pathways
Core Pyridazine Synthesis
The pyridazine ring is typically constructed via cyclization reactions, such as the condensation of 1,4-diketones with hydrazines. For this compound, a regioselective substitution at the 3- and 6-positions is achieved through sequential nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Substitution at Position 3
The piperazine substituent is introduced via NAS, leveraging the electron-deficient nature of the pyridazine ring. Reaction conditions often involve heating with excess piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C.
Substitution at Position 6
The pyrazole group is installed via Suzuki-Miyaura cross-coupling, employing a palladium catalyst (e.g., Pd(PPh)) and a pyrazole boronic ester. This step requires careful optimization to avoid homocoupling side reactions.
Functionalization of the Piperazine Moiety
The 5-methyl-1,2-oxazol-4-ylmethyl group is appended to the piperazine ring through reductive amination. A typical protocol involves:
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Condensation of 5-methyl-1,2-oxazole-4-carbaldehyde with piperazine in the presence of NaBHCN.
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Purification via column chromatography (silica gel, eluent: CHCl/MeOH 9:1).
Hypothesized Biological Activity and Mechanism
Splicing Modulation
Pyridazines have been implicated in pre-mRNA splicing modulation, particularly in spinal muscular atrophy (SMA) therapeutics. Compound 69, a pyridazine-based splicing modulator, elevated SMN2 protein levels by 2.5-fold in cellular assays . The subject compound’s pyridazine-pyrazole architecture may similarly engage RNA-binding proteins, though its specific activity remains untested.
Kinase Inhibition
The pyrazole moiety is a common pharmacophore in kinase inhibitors (e.g., crizotinib). While no direct evidence links this compound to kinase activity, its structural similarity to allosteric TYK2 inhibitors (e.g., deucravacitinib) warrants further investigation .
Computational and Structural Insights
ADMET Profiling
Predictive ADMET models indicate:
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Absorption: High intestinal permeability (Peff > 1.0 × 10 cm/s).
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Metabolism: Susceptibility to CYP3A4-mediated oxidation at the piperazine methyl group.
Challenges and Future Directions
Synthetic Optimization
Current synthetic routes yield the compound in modest purity (70–80%). Future work should explore:
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Catalyst screening: To enhance cross-coupling efficiency.
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Protecting group strategies: For regioselective functionalization.
Biological Validation
Priority assays include:
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Antiviral screening: Against HRV, influenza, and SARS-CoV-2.
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Splicing modulation: In SMN2 reporter cell lines.
Structural Analog Development
Replacing the pyrazole with bioisosteres (e.g., 1,3,4-thiadiazole) may improve metabolic stability and potency .
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